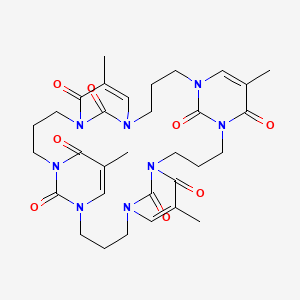

1,3-Trimethylene thymine cyclic tetramer

描述

Structure

3D Structure

属性

CAS 编号 |

68675-73-0 |

|---|---|

分子式 |

C32H40N8O8 |

分子量 |

664.7 g/mol |

IUPAC 名称 |

7,15,23,31-tetramethyl-1,5,9,13,17,21,25,29-octazapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-7,14,23,30-tetraene-6,16,22,32,33,34,35,36-octone |

InChI |

InChI=1S/C32H40N8O8/c1-21-17-33-9-5-10-34-18-22(2)27(43)39(30(34)46)15-8-16-40-28(44)24(4)20-36(32(40)48)12-6-11-35-19-23(3)26(42)38(31(35)47)14-7-13-37(25(21)41)29(33)45/h17-20H,5-16H2,1-4H3 |

InChI 键 |

ZKCMPSNOGVCLMX-UHFFFAOYSA-N |

SMILES |

CC1=CN2CCCN3C=C(C(=O)N(C3=O)CCCN4C(=O)C(=CN(C4=O)CCCN5C=C(C(=O)N(C5=O)CCCN(C1=O)C2=O)C)C)C |

规范 SMILES |

CC1=CN2CCCN3C=C(C(=O)N(C3=O)CCCN4C(=O)C(=CN(C4=O)CCCN5C=C(C(=O)N(C5=O)CCCN(C1=O)C2=O)C)C)C |

其他CAS编号 |

68675-73-0 |

同义词 |

1,3-trimethylene thymine cyclic tetramer 1,3-TTCT |

产品来源 |

United States |

Synthetic Methodologies for 1,3 Trimethylene Thymine Cyclic Tetramer

Historical Synthetic Routes

The initial development of synthetic pathways toward this and related structures laid the groundwork for later, more optimized methods. These early routes were often characterized by multi-step solution-phase chemistry.

The foundational step in synthesizing the target tetramer is the creation of the basic repeating unit, which involves linking thymine (B56734) molecules with a three-carbon trimethylene bridge. Early methods for creating these linkages typically relied on standard nucleophilic substitution reactions. A common approach involved the N-alkylation of thymine with a suitable three-carbon electrophile.

For instance, the synthesis of the dimer, 1,3-bis(thymin-1-yl)propane, could be achieved by reacting two equivalents of thymine with one equivalent of 1,3-dibromopropane (B121459) in the presence of a base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the N1 position of the thymine ring, creating a nucleophile that can then attack the electrophilic carbon atoms of the 1,3-dibromopropane.

The synthesis of a linear tetramer would proceed by a stepwise or block-wise extension of this principle, often involving protecting group strategies to ensure the correct connectivity and prevent unwanted side reactions. For example, a monoprotected thymine derivative could be reacted with 1,3-dibromopropane, followed by deprotection and reaction with another protected thymine unit to build the oligomer chain. A general representation of this early approach is outlined in the table below.

| Step | Reactants | Reagents & Conditions | Product | Purpose |

| 1 | Thymine, 1,3-Dibromopropane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-(3-Bromopropyl)thymine | Formation of the initial building block. |

| 2 | 1-(3-Bromopropyl)thymine, Thymine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1,3-Bis(thymin-1-yl)propane | Dimer formation. |

| 3 | Stepwise repetition or block coupling | Various coupling agents and protecting group chemistry | Linear 1,3-Trimethylene thymine tetramer | Assembly of the linear precursor for cyclization. |

This table illustrates a generalized, early-stage approach to synthesizing the linear oligomers.

Once the linear tetramer precursor is synthesized, the key and often most challenging step is the intramolecular cyclization to form the macrocycle. nih.gov The objective is to form a bond between the two ends of the linear chain while minimizing competing intermolecular reactions that lead to linear polymers or larger, undesired cyclic structures. nih.govrsc.org

Early cyclization strategies were typically performed in solution and relied heavily on creating conditions that favor the intramolecular reaction. nih.gov This involves forming a reactive species at one end of the linear precursor that can react with the other end. For example, a linear tetramer with a terminal hydroxyl group and a terminal leaving group (like a tosylate or halide) could be induced to cyclize in the presence of a base. The base would deprotonate the hydroxyl group, which would then act as a nucleophile to displace the leaving group at the other end of the chain, closing the ring.

The primary challenge in these early methods was controlling the reaction to achieve a reasonable yield of the desired cyclic tetramer, as oligomerization is often a significant side reaction. nih.gov The success of these cyclizations was highly dependent on reaction parameters such as concentration, temperature, and the choice of solvent.

Advanced Synthetic Techniques and Optimization

To overcome the limitations of historical routes, particularly the low yields associated with macrocyclization, more advanced and optimized techniques have been developed. These methods provide greater control over the synthetic process.

The high-dilution principle is a cornerstone strategy for the successful synthesis of macrocycles. wikipedia.orgyoutube.com This principle is based on the kinetic distinction between intramolecular and intermolecular reactions. The rate of an intramolecular cyclization is dependent on the concentration of the precursor, whereas the rate of intermolecular polymerization is dependent on the square of the precursor concentration. Therefore, by maintaining a very low concentration of the linear precursor, the intramolecular pathway is kinetically favored over the intermolecular pathway. researchgate.net

Practically, high-dilution conditions are achieved by the slow addition of a solution of the linear precursor to a large volume of solvent, often with the aid of a syringe pump. wikipedia.org This ensures that the concentration of the reactant in the reaction vessel remains extremely low at any given moment, as each molecule is more likely to react with itself than to encounter another molecule.

| Parameter | High-Dilution Conditions | Standard Conditions | Outcome |

| Concentration | Very low (< 0.01 M) | Higher (e.g., 0.1 M - 1 M) | Favors intramolecular reaction over intermolecular. |

| Reaction Rate | Slower overall rate | Faster overall rate | Increases probability of cyclization vs. polymerization. |

| Practical Setup | Syringe pump for slow addition to large solvent volume | Batch addition of reactants | Maintains low instantaneous concentration. |

This table compares high-dilution conditions to standard reaction conditions for macrocyclization.

This technique has been fundamental in improving the yields of various macrocyclic compounds, including the 1,3-trimethylene thymine cyclic tetramer, by effectively suppressing the formation of unwanted polymers. researchgate.net

Solid-phase synthesis, a technique for which Bruce Merrifield won the Nobel Prize, offers significant advantages for the preparation of the linear oligomer precursor. biotage.co.jpatdbio.com In this method, the initial thymine unit is attached to an insoluble polymer support (resin). atdbio.com The linear oligomer is then built step-by-step by adding subsequent monomer units in a cyclical process of deprotection and coupling.

The key advantages of solid-phase synthesis include:

Simplified Purification : Excess reagents and byproducts are simply washed away from the solid support after each step, eliminating the need for complex purification of intermediates. biotage.co.jp

Use of Excess Reagents : Large excesses of reagents can be used to drive reactions to completion, ensuring high coupling efficiency in each step. biotage.co.jpatdbio.com

Automation : The repetitive nature of the synthesis cycle is well-suited for automation, allowing for the efficient production of the desired linear oligomer. biotage.co.jp

Once the full-length linear tetramer is assembled on the solid support, it is cleaved from the resin. The cleaved oligomer can then be purified and subjected to cyclization in solution, often utilizing the high-dilution principle described previously. Alternatively, in some cases, on-resin cyclization can be performed, where the macrocycle is formed while the peptide is still attached to the solid support, which can offer a "pseudo-dilution" effect. nih.govrsc.org

The efficiency of cyclic oligomerization can be significantly enhanced by the use of catalyst systems. nih.gov Catalysts can lower the activation energy of the ring-closing step, potentially allowing for milder reaction conditions and higher yields, even at concentrations greater than those used in traditional high-dilution methods. acs.org

Different types of catalysts can be employed:

Metal Catalysts : Transition metal catalysts, such as those based on palladium or nickel, are widely used in ring-closing reactions. acs.orgnih.gov These catalysts can facilitate the formation of carbon-carbon or carbon-heteroatom bonds required for cyclization through mechanisms like oxidative addition and reductive elimination. nih.gov

Acid/Base Catalysis : Specific acid or base catalysts can activate the functional groups at the ends of the linear precursor, promoting the cyclization reaction. rsc.org For instance, a Lewis acid could coordinate to a leaving group to facilitate its departure, while a specific base could be used for selective deprotonation to generate a potent nucleophile.

The development of effective catalyst systems is a key area of research, as it can reduce the reliance on strict high-dilution conditions, making the synthesis of macrocycles like the this compound more scalable and economically viable. acs.org

Structural Elucidation and Conformational Analysis of the Tetramer

Spectroscopic Techniques for Structural Characterization

Advanced spectroscopic methods are indispensable for determining the foundational structure of the tetramer in both solid and solution states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of the 1,3-Trimethylene thymine (B56734) cyclic tetramer. Both ¹H and ¹³C NMR are utilized to ascertain the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy, the protons of the trimethylene linker (—CH₂—CH₂—CH₂—) are of particular diagnostic importance. These protons typically exhibit distinct chemical shifts and coupling patterns that are sensitive to the conformation of the macrocyclic ring. The central methylene (B1212753) protons are expected to show a different chemical shift compared to the two equivalent methylene groups attached to the thymine moieties. The protons on the thymine rings, such as the C6-H and the methyl protons, also provide crucial information about the symmetry and electronic environment within the molecule. For analogous structures containing propane (B168953) linkers, the proton ratios observed in NMR spectra correspond to the structural formula. docbrown.info

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are vital for unambiguously assigning all the signals in the complex spectra of the tetramer. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, which is critical for determining the preferred conformation and the relative orientation of the thymine units in solution. The consumption of monomers and the formation of polymeric units during polymerization reactions involving similar cyclic compounds have been successfully monitored in situ using ¹H and ³¹P NMR spectroscopy. researchgate.net

| Proton Type | Expected ¹H Chemical Shift (ppm) | Expected Splitting Pattern |

| Thymine C6-H | 7.0 - 7.5 | Singlet or narrow triplet |

| Thymine N-CH₂- | 3.5 - 4.0 | Triplet |

| Linker -CH₂- (central) | 1.8 - 2.2 | Quintet |

| Thymine -CH₃ | 1.7 - 1.9 | Singlet |

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,3-Trimethylene thymine cyclic tetramer. These values are estimations based on related structures and are subject to the specific solvent and experimental conditions.

Single-crystal X-ray crystallography provides the most definitive, atomic-resolution three-dimensional structure of the this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's intrinsic geometry.

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking between the thymine rings of adjacent tetramer molecules in the crystal lattice. The carbonyl and N-H groups of the thymine residues are capable of forming hydrogen bonds, which can dictate the packing of the molecules in the crystal. researchgate.netnih.gov The analysis of crystal structures of related dimeric DNA photoproducts has been crucial in understanding their chemical identity and formation mechanisms. nih.gov

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules within the crystal lattice. |

| Bond Lengths | The precise distances between covalently bonded atoms (e.g., C-N, C-C, C=O). |

| Bond Angles | The angles formed by three consecutively bonded atoms, defining the local geometry. |

| Torsional Angles | The dihedral angles that describe the conformation of the trimethylene linkers and the orientation of the thymine bases relative to the macrocyclic ring. |

Table 2: Key Parameters Obtained from X-ray Crystallography of this compound. These parameters provide a complete description of the molecule's solid-state structure.

Computational Chemistry and Theoretical Modeling of Conformation

Computational chemistry serves as a powerful complement to experimental techniques, providing deep insights into the conformational landscape and energetics of the this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to optimize the geometry of the tetramer and to calculate its electronic properties. These calculations can predict the most stable conformations of the molecule in the gas phase and can also be extended to model the effects of a solvent environment.

By calculating the energies of different possible conformers, it is possible to identify the global minimum energy structure and to understand the energy barriers between different conformations. This information is crucial for interpreting the dynamic behavior observed in NMR experiments. Theoretical calculations are also used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computed structures.

Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of the this compound over time. chemicalbook.com In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field that describes the interatomic interactions.

These simulations can reveal how the macrocycle flexes and changes its shape at finite temperatures, providing a more realistic picture of its behavior in solution. MD simulations are particularly useful for studying large-scale conformational changes and for understanding how the solvent influences the structure and dynamics of the tetramer. The simulations can track the trajectories of all atoms over nanoseconds or even microseconds, offering a detailed movie of the molecular motion. chemicalbook.com

A systematic exploration of the conformational space available to the this compound is essential for a comprehensive understanding of its structural properties. This can be achieved through various computational techniques, such as systematic grid searches or more sophisticated methods like replica exchange molecular dynamics.

Supramolecular Architectures and Self Assembly of the Tetramer

Intermolecular Interactions and Assembly Motifs

The self-assembly of the 1,3-Trimethylene thymine (B56734) cyclic tetramer is primarily driven by a combination of specific and directional hydrogen bonds, as well as weaker but cumulatively significant non-covalent interactions.

Hydrogen bonding is a critical factor in the molecular recognition and self-assembly of nucleobase-containing structures. In the case of the 1,3-Trimethylene thymine cyclic tetramer, the thymine residues provide the necessary functional groups for the formation of robust hydrogen-bonding networks. The N-H and C=O groups on the thymine rings can engage in complementary hydrogen bonding, similar to the base pairing observed in DNA. magtech.com.cn Specifically, thymine can form hydrogen bonds with itself, leading to thymine⋯thymine interactions that can direct the assembly of the tetramers. rsc.org These interactions are highly directional and can lead to the formation of predictable and stable supramolecular motifs. The flexible 1,3-trimethylene linkers allow the thymine units to orient themselves optimally to maximize these hydrogen-bonding interactions, which can include both intramolecular and intermolecular connections. The cooperative nature of these hydrogen bonds significantly stabilizes the resulting assemblies. nih.gov

Formation of Higher-Order Structures

The specific intermolecular interactions discussed above enable the this compound to form more complex and ordered supramolecular structures.

Dynamic combinatorial chemistry (DCC) is a powerful method for the generation of complex molecules from simple building blocks through reversible reactions. nih.gov In the context of the this compound, its formation can be envisaged as the product of a dynamic combinatorial library (DCL). Starting from a monomeric unit, such as 1,3-bis(thymin-1-yl)propane, under conditions that allow for reversible bond formation (e.g., transamination or metathesis), a library of different-sized macrocycles (dimers, trimers, tetramers, etc.) could be generated. The tetramer would emerge as the major product if it represents the most thermodynamically stable species in the library under a given set of conditions. rsc.orgnih.gov The stability of the tetramer could be enhanced by its ability to form highly organized, self-assembled structures that precipitate from the reaction mixture, thus shifting the equilibrium towards its formation. The principles of DCC allow for the self-selection and amplification of the most stable macrocyclic architecture. nih.gov

Host-Guest Chemistry and Molecular Recognition

The field of host-guest chemistry revolves around the formation of specific, non-covalent complexes between a larger host molecule and a smaller guest molecule. For the this compound, the central cavity, lined with thymine residues, provides a unique environment for binding guest molecules. The recognition process is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects.

The thymine units, with their carbonyl and N-H groups, are capable of forming specific hydrogen bonds, a key factor in molecular recognition. This allows the tetramer to selectively interact with guest molecules that possess complementary hydrogen bond donor and acceptor sites. The flexibility of the 1,3-trimethylene linkers also allows the macrocycle to adopt different conformations to better accommodate a guest, a phenomenon known as induced fit.

Binding Site Analysis and Specificity

The binding site of the this compound is a well-defined, three-dimensional cavity. The inward-facing thymine residues create a hydrophobic interior, making it suitable for encapsulating nonpolar or amphiphilic guest molecules. The periphery of the cavity is decorated with the polar functionalities of the thymine bases, which can engage in specific hydrogen bonding interactions.

Interactive Data Table: Illustrative Binding Affinities of Thymine-Containing Macrocycles with Guest Molecules

Note: The following data is illustrative and based on general principles of host-guest chemistry with similar macrocycles, as specific experimental data for the this compound was not found in the available resources. The binding constants (K_a) represent the equilibrium constant for the association of the host and guest.

| Host Macrocycle Analogue | Guest Molecule | Solvent | Binding Constant (K_a, M⁻¹) |

| Cyclobis(propylene-thymine) | Adenine (B156593) derivative | Chloroform | ~10³ - 10⁴ |

| Thymine-functionalized Calixarene | Barbiturate derivative | Methanol | ~10² - 10³ |

| Thymine-based Rosette | Melamine | Dichloromethane | >10⁵ |

Ligand Design Principles for Tetramer Hosts

The design of ligands (or guest molecules) that can bind effectively and selectively to the this compound follows several key principles rooted in supramolecular chemistry.

A primary consideration is the principle of complementarity . This encompasses both steric and electronic complementarity. The size and shape of the ligand must be compatible with the dimensions of the tetramer's cavity. For strong binding to occur, the ligand should fill a significant portion of the cavity without causing steric hindrance.

Hydrogen bonding is a critical element in the design of ligands for this tetramer. Ligands should possess hydrogen bond donor and acceptor groups that are spatially arranged to form multiple, stable hydrogen bonds with the thymine residues of the host. For instance, a ligand containing adenine or a related heterocyclic base with a complementary hydrogen bonding pattern to thymine would be expected to exhibit strong binding.

Finally, the preorganization of the ligand is an important factor. A rigid ligand that requires minimal conformational change upon binding will have a lower entropic penalty for complexation, leading to a more favorable binding free energy.

Exploration of Analogues and Modified Tetrameric Systems

Design Principles for Bridging Units in Cyclic Nucleobase Oligomers

Key considerations in the design of these bridging units include their length, flexibility, and the presence of any specific functional groups. The length of the linker plays a fundamental role in determining the size of the macrocyclic cavity and the relative orientation of the appended nucleobases. nih.govnih.gov Shorter linkers can enforce a more rigid and pre-organized structure, which can be advantageous for specific binding events. nih.gov Conversely, longer and more flexible linkers can allow for greater conformational freedom, enabling the macrocycle to adapt to various guest molecules or to participate in different self-assembly motifs. nih.gov

The choice between rigid and flexible linkers is another crucial aspect. Rigid linkers, such as those based on aromatic or cyclic aliphatic systems, can create well-defined and predictable structures. nih.gov This is particularly important when designing host molecules for specific guest recognition, where a high degree of pre-organization is desirable. Flexible linkers, typically composed of alkyl chains or oligo(ethylene glycol) units, impart dynamic properties to the macrocycle, allowing it to adopt different conformations in response to environmental cues such as solvent, temperature, or the presence of a guest. researchgate.net

The incorporation of functional groups within the bridging unit itself can also be a powerful design strategy. These groups can introduce additional recognition sites, modulate the solubility of the macrocycle, or provide handles for further chemical modification. For instance, the inclusion of hydrogen bond donors or acceptors within the linker can lead to the formation of intramolecular hydrogen bonds that stabilize a particular conformation or can participate in intermolecular interactions driving self-assembly. nih.gov

| Linker Characteristic | Design Implication | Research Finding |

| Length | Influences cavity size and nucleobase orientation. | Shorter linkers can lead to higher error rates in some enzymatic polymerization processes, while an optimal length can enhance yield and efficiency. nih.gov Variations in linker length in other complex biomolecules have been shown to significantly impact biological activity. nih.gov |

| Flexibility | Determines the degree of conformational freedom. | Replacing a rigid linker in a bicyclic peptide with a more flexible one resulted in a significant drop in inhibitory activity, highlighting the importance of linker-imposed conformation. nih.gov |

| Rigidity | Creates well-defined and pre-organized structures. | Rigid linkers are crucial in creating structurally diverse macrocycle libraries with distinct backbone conformations. nih.gov |

| Functionality | Introduces specific recognition sites or physical properties. | The incorporation of disulfide bonds or diol groups into linkers of dimeric drugs demonstrates the introduction of specific chemical reactivity and properties. nih.gov |

Functionalization Strategies of the Thymine (B56734) Moieties

The thymine units of the cyclic tetramer offer multiple sites for chemical modification, providing a rich platform for tailoring the molecule's properties. Functionalization can be aimed at enhancing binding affinities, introducing photo-responsive elements, or creating new self-assembly motifs.

One common strategy involves the modification of the N3 position of the thymine ring. This position is synthetically accessible and allows for the introduction of a wide variety of functional groups without disrupting the Watson-Crick hydrogen bonding face of the nucleobase. For example, alkyl or aryl groups can be introduced to modulate the solubility and steric properties of the macrocycle. nih.gov

Another key target for functionalization is the C5 position of the thymine ring. The methyl group at this position can be replaced with other functionalities, or the C5 position can be directly functionalized. This allows for the introduction of groups that can participate in specific interactions, such as hydrogen bonding or metal coordination. The introduction of photoreactive groups, or "caging groups," at the nucleobase can render an oligonucleotide inactive until it is exposed to light, providing a powerful tool for spatiotemporal control of its function. nih.gov

Furthermore, the exocyclic oxygen atoms at the C2 and C4 positions can be replaced with sulfur atoms to create thiothymine analogues. These modifications can alter the hydrogen bonding capabilities and electronic properties of the nucleobase, leading to different supramolecular assemblies. nih.gov The synthesis of such functionalized monomers can be achieved prior to the cyclization reaction, or in some cases, post-synthetic modification of the pre-formed macrocycle can be performed. units.itnih.gov

| Functionalization Site | Introduced Group | Potential Impact |

| N3-position | Alkyl/Aryl chains | Modulates solubility and steric hindrance. nih.gov |

| C5-position | Photolabile groups | Enables light-induced activation or deactivation of function. nih.gov |

| C2/C4-positions | Sulfur atoms (thiothymine) | Alters hydrogen bonding patterns and electronic properties. nih.gov |

| General | Fluorophores/Quenchers | Allows for the development of fluorescent probes for sensing applications. |

Impact of Structural Modifications on Supramolecular Behavior

The structural modifications of the bridging units and the thymine moieties have a profound impact on the supramolecular behavior of the resulting cyclic tetramers. These changes can influence self-assembly, host-guest recognition, and the formation of higher-order structures.

Alterations to the linker length and flexibility directly affect the propensity of the macrocycles to self-assemble into ordered structures. For instance, a more rigid and pre-organized macrocycle might favor the formation of well-defined nanotubes or columnar aggregates through π-π stacking interactions between the thymine bases. nih.gov In contrast, a more flexible macrocycle could lead to the formation of more complex and dynamic assemblies. nih.gov

The host-guest chemistry of the cyclic tetramer is also highly sensitive to structural modifications. Changes in the size and shape of the macrocyclic cavity, brought about by altering the linker, will directly impact the size and shape of the guest molecules that can be bound. rsc.org Functionalization of the thymine units lining the cavity can introduce specific binding sites for guests, enhancing the affinity and selectivity of the host-guest interactions. rsc.org This allows for the design of molecular receptors for a wide range of guest molecules.

| Modification | Supramolecular Behavior Affected | Example of Impact |

| Linker Length/Flexibility | Self-assembly, Host-guest binding | The stability of DNA quadruplexes formed from G-clusters is influenced by the length of the flanking thymine tracts. nih.gov |

| Thymine Functionalization | Self-assembly, Host-guest recognition | The introduction of different functional groups can tune the self-assembly modes and physical properties of multicomponent gels. nih.gov |

| Overall Molecular Shape | Formation of higher-order structures | The self-assembly of proteins into cyclic homo-oligomers is driven by chemical and shape complementarity at the protein-protein interfaces. nih.gov |

Advanced Research Directions and Potential Applications

Role as Synthetic Models for Nucleic Acid Architectures and Polynucleotides

The structural arrangement of the 1,3-Trimethylene thymine (B56734) cyclic tetramer, with its constrained yet flexible framework, makes it an excellent candidate for serving as a synthetic model for more complex nucleic acid architectures. The fixed spatial orientation of the thymine bases can mimic the arrangements found in polynucleotide strands, offering insights into the fundamental interactions that govern the structure and function of DNA and RNA.

The study of such synthetic models helps in understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability and recognition properties of nucleic acids. While direct studies on the 1,3-Trimethylene thymine cyclic tetramer as a polynucleotide model are not extensively documented, research on related bis-thymine systems and other nucleobase-containing cyclophanes provides a strong basis for its potential in this area. For instance, the photochemical behavior of bis-thymine monomers, which can form cyclobutane (B1203170) dimers upon irradiation, highlights the importance of the spatial arrangement of thymine bases, a feature that is well-defined in the cyclic tetramer. nih.gov The hydrophobic nature of the trimethylene linkers in the tetramer can also influence the stacking interactions between the thymine bases, potentially leading to unique conformational properties that differ from natural DNA. nih.gov

The pre-organized structure of the tetramer can enforce specific base-pairing geometries, which can be studied to understand the formation of various DNA secondary structures, such as G-quadruplexes, where specific metal ions and base orientations play a critical role. By studying how the cyclic tetramer interacts with complementary nucleobases or metal ions, researchers can gain valuable data on the energetic and structural requirements for the formation of these complex biological assemblies.

| Structural Feature | Relevance as a Nucleic Acid Model | Potential Research Focus |

| Pre-organized Thymine Units | Mimics the spatial arrangement of bases in polynucleotides. | Study of base pairing and stacking interactions. |

| 1,3-Trimethylene Linkers | Introduces conformational constraints and hydrophobicity. | Investigation of the influence of linker on helical structure and stability. |

| Defined Cavity Size | Potential for selective binding of ions or small molecules. | Exploration of its role in modeling ion channels or drug-DNA interactions. |

Application in Template-Directed Synthesis

Template-directed synthesis is a powerful strategy for the construction of complex molecular architectures, where a template molecule guides the formation of a specific product. researchgate.netnorthwestern.edu The this compound, with its defined structure and multiple recognition sites (the thymine bases), has potential applications as a template in the synthesis of other macromolecules.

The thymine bases within the tetramer can form specific hydrogen bonds with complementary bases, such as adenine (B156593). This specific recognition can be exploited to organize precursor molecules that are attached to adenine units, bringing them into close proximity and facilitating a desired chemical reaction, such as a polymerization or a macrocyclization. This approach is inspired by the biological processes of DNA replication and transcription, where a DNA strand acts as a template for the synthesis of a new strand.

Advanced Materials Science Applications (excluding biomedical)

The unique structural and photophysical properties of the this compound open up possibilities for its use in advanced materials science, beyond the biomedical field.

Thymine and other DNA bases exhibit interesting optoelectronic properties. beilstein-journals.orgnih.gov While individual bases have low hyperpolarizability, their arrangement in a stacked structure, as in the cyclic tetramer, can lead to emergent electronic properties. The π-stacking of the thymine rings within the macrocycle can facilitate charge transport, making it a potential component for organic electronic devices.

The photochemical reactivity of thymine, particularly its ability to undergo [2+2] cycloaddition to form cyclobutane dimers upon UV irradiation, is a key feature. nih.gov This photoreactivity could be harnessed in the development of photoresponsive materials. For example, the cyclic tetramer could be incorporated into a polymer matrix, and upon irradiation, the formation of cross-links between tetramer units could alter the material's properties, such as its solubility or mechanical strength. This reversible or irreversible photochemical transformation could be used for data storage or the fabrication of micro- and nanostructures.

Research on related cyclophane systems has shown that the transannular π-electronic interactions can be tuned by the structure of the macrocycle, influencing their photophysical properties. northwestern.edu The specific geometry of the this compound could lead to unique absorption and emission characteristics, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.

In the realm of nanoscience, the this compound can be considered a well-defined molecular building block for the construction of larger supramolecular assemblies. acs.org Its ability to self-assemble through hydrogen bonding and π-stacking interactions can be exploited to create nanostructures with controlled architectures, such as nanotubes or nanowires. nih.gov

The defined cavity of the tetramer could also be used to encapsulate guest molecules, leading to the formation of host-guest complexes. This could have applications in areas such as molecular recognition and sensing, where the binding of a specific guest molecule could trigger a change in the photophysical properties of the tetramer. Furthermore, the tetramer could be functionalized with other groups to allow for its covalent attachment to surfaces or its incorporation into larger polymer frameworks, leading to the development of functional materials with tailored properties at the nanoscale. The use of macrocyclic hosts to create confined environments for photochromic molecules has been shown to enable precise control over their behavior. acs.org

| Application Area | Key Property of the Tetramer | Potential Function |

| Optoelectronics | π-stacking of thymine bases, photoreactivity. | Charge transport material, photoresponsive component. |

| Photonics | Unique absorption/emission properties. | Emitter in OLEDs, fluorescent sensor. |

| Nanoscience | Self-assembly, defined cavity. | Building block for nanostructures, host for guest molecules. |

| Nanotechnology | Functionalizable structure. | Component of functional surfaces and polymers. |

Future Theoretical and Experimental Challenges

Despite its potential, the exploration of the this compound is still in its early stages, and several theoretical and experimental challenges need to be addressed.

From a synthetic perspective, the efficient and high-yielding synthesis of the tetramer can be challenging due to the entropic cost of macrocyclization. nih.govrsc.org The development of robust synthetic protocols, possibly utilizing template-assisted methods, is crucial for making this compound more accessible for research.

Theoretically, the conformational landscape of the tetramer is complex, and accurately predicting its most stable conformations and dynamic behavior requires sophisticated computational methods. drugtargetreview.com Understanding the interplay between the flexibility of the trimethylene linkers and the rigidity of the thymine bases is key to predicting its properties and designing new applications. The development of accurate force fields and the use of advanced molecular dynamics simulations will be essential in this regard.

Experimentally, the detailed characterization of the tetramer's properties, including its photophysics, its binding affinities for various guests, and its self-assembly behavior, requires a combination of advanced analytical techniques. Time-resolved spectroscopy will be needed to unravel its excited-state dynamics, while techniques such as X-ray crystallography and NMR spectroscopy will be crucial for elucidating its structure in the solid state and in solution.

A significant challenge lies in translating the interesting properties observed at the molecular level to functional materials and devices. This will require the development of methods for processing the tetramer and for integrating it into larger systems while retaining its desired properties. Overcoming these challenges will undoubtedly pave the way for the realization of the full potential of the this compound in advanced research and applications. nih.govnih.govdrugtargetreview.comacs.org

常见问题

Q. What experimental strategies are employed to synthesize 1,3-trimethylene thymine cyclic tetramers, and how are linear precursors optimized for cyclization?

Cyclic tetramers are typically synthesized via linear precursor cyclization using agents like 1,3-propanediol cyclic sulfate (trimethylene sulfate) . Key steps include:

- Linear precursor design : Incorporating thymine moieties with reactive termini (e.g., hydroxyl or sulfonyl groups) to enable ring closure.

- Cyclization conditions : Optimizing solvent polarity, temperature, and catalysts (e.g., zirconium initiators for biocompatibility) to favor intramolecular reactions over polymerization .

- Byproduct minimization : Adjusting molar ratios (e.g., 1.6:1 diol-to-acid ratio) to reduce dimeric or oligomeric byproducts, as seen in poly(trimethylene terephthalate) synthesis .

Q. Which analytical techniques are critical for characterizing the structural integrity of cyclic tetramers?

Structural validation relies on:

- NMR spectroscopy : Resolving axial vs. equatorial substituents and confirming cyclization via absence of terminal protons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- X-ray crystallography : For conformational analysis, especially when substituents induce steric strain .

- Elemental analysis and ICP-MS : Quantifying trace metal impurities (e.g., sodium, magnesium) introduced during synthesis .

Advanced Research Questions

Q. How can computational models resolve conformational ambiguities in cyclic tetramer derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) are used to predict stable conformers. For example:

Q. What methodologies address contradictions in cyclic tetramer quantification across analytical platforms?

Q. How can copolymerization enhance the functional properties of cyclic tetramer-based materials?

Integrating cyclic tetramers into copolymers (e.g., with ε-caprolactone or 1,3-trimethylene carbonate) improves:

- Mechanical stability : Adjusting monomer ratios (e.g., 10–20% cyclic tetramer) enhances tensile strength .

- Biocompatibility : Using organotin catalysts (20–120 ppm) to control degradation rates for biomedical scaffolds .

Methodological Challenges

Q. What strategies mitigate side reactions during thymine-functionalized cyclic tetramer synthesis?

- Protection/deprotection : Temporarily blocking reactive thymine NH groups with trimethylsilyl or acetyl moieties .

- Catalyst screening : Titanate or tin-based catalysts reduce DPG (dipropylene glycol) formation in polycondensation .

- Temperature gradients : Stepwise heating (e.g., 65–120°C) minimizes thermal degradation of thymine .

Q. How are cyclic tetramers functionalized for tetravalent biological scaffolds, and what assays validate their efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。